10-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with the molecular formula and a molecular weight of 459.9 g/mol. This compound is characterized by its unique structural features, including multiple nitrogen atoms and a sulfur atom within its framework. It is primarily utilized in scientific research and is classified under sulfonamide derivatives due to the presence of the sulfonyl group.
The compound can be sourced from various chemical suppliers such as BenchChem and EvitaChem, which provide high-purity products suitable for research applications.
This compound falls under the category of sulfonamides and heterocyclic compounds. Its structure includes a tetraazatricyclo core, indicating a significant degree of nitrogen heteroatoms that contribute to its chemical reactivity and potential biological activity.
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the search results, general methods for synthesizing similar compounds may include:
Technical details regarding reagents and conditions would typically be found in specialized organic chemistry literature or patents.
The compound's structure can be represented with the following identifiers:
InChI=1S/C19H18ClN5O2S2/c20-11-4-6-14(7-5-11)30(27,28)19-18-23-17(22-13-3-1-2-12(21)10-13)16-15(8-9-29-16)26(18)25-24-19/h1-10H,(H,22,23)
C1=CC(=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)F
The molecular complexity rating is noted as 720, indicating a relatively complex structure that may pose challenges in synthesis and characterization.
The chemical reactivity of 10-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is likely influenced by its functional groups:
Specific reaction pathways would require empirical data from experimental studies.
While detailed mechanisms specific to this compound are not provided in the search results, compounds with similar structures often exhibit biological activities through interactions with biological targets such as enzymes or receptors. The mechanism may involve:
Data supporting these mechanisms would typically come from pharmacological studies.
Key chemical properties include:
10-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is primarily used in scientific research settings:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: